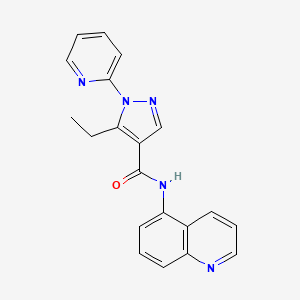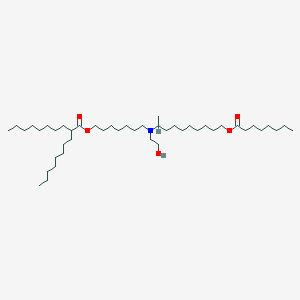![molecular formula C14H20N6S2 B13366201 [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Construction of the triazole ring: The pyrazole derivative is then reacted with thiosemicarbazide under cyclization conditions to form the triazole ring.
Formation of the thiadiazole ring: The triazole intermediate is further reacted with sulfur and a suitable alkylating agent to form the thiadiazole ring.
Introduction of the isopropyl sulfide group: The final step involves the alkylation of the thiadiazole derivative with isopropyl sulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole and pyrazole rings can be reduced under specific conditions.
Substitution: The isopropyl sulfide group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the triazole and pyrazole rings.
Substitution: Various alkyl or aryl derivatives of the original compound.
科学的研究の応用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.
Biology and Medicine
Anticancer: It has shown potential as an anticancer agent by inhibiting specific enzymes involved in cell proliferation.
Antimicrobial: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Anti-inflammatory: It has been studied for its anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new drugs.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, its anticancer activity may involve the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. The antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
- [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl sulfide
- [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide
Uniqueness
The unique combination of pyrazole, triazole, and thiadiazole rings in [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide provides it with a distinct set of chemical and biological properties
特性
分子式 |
C14H20N6S2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H20N6S2/c1-8(2)5-10-6-11(16-15-10)13-19-20-12(7-21-9(3)4)17-18-14(20)22-13/h6,8-9H,5,7H2,1-4H3,(H,15,16) |
InChIキー |
UNLMXRZDDAWHAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CSC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


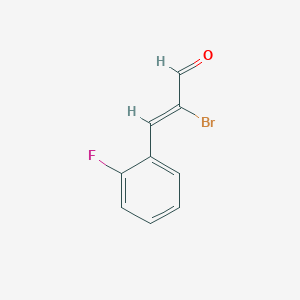
![3-{6-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366128.png)

![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13366132.png)
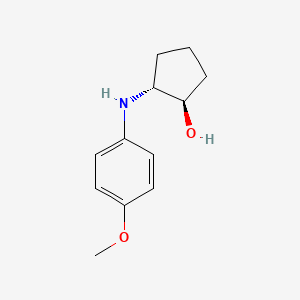
![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
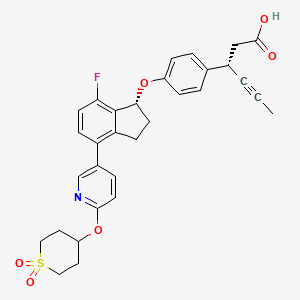
![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)

![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)

![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
